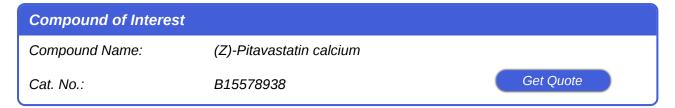


(Z)-Pitavastatin Calcium: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Z)-Pitavastatin calcium**, focusing on its identification, chemical properties, and analytical characterization. **(Z)-Pitavastatin calcium** is the geometric isomer of the active pharmaceutical ingredient (API) Pitavastatin calcium, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia. As a process-related impurity and potential degradant, the accurate identification and quantification of the **(Z)**-isomer are critical for ensuring the quality, safety, and efficacy of Pitavastatin drug products.

Core Identification and Physicochemical Data

(Z)-Pitavastatin calcium is identified by the CAS Number 1159588-21-2. It is the Z-isomer of Pitavastatin hemicaclium.[1] The active pharmaceutical ingredient, (E)-Pitavastatin calcium, has the CAS number 147526-32-7. The presence of the (Z)-isomer is a key indicator of the manufacturing process's quality and consistency.

Table 1: Chemical and Physical Properties of (Z)-Pitavastatin Calcium



Property	Value	Reference
CAS Number	1159588-21-2	[1]
Chemical Name	(3R,5S,Z)-7-(2-cyclopropyl-4- (4-fluorophenyl)quinolin-3- yl)-3,5-dihydroxyhept-6-enoate hemicalcium salt	
Molecular Formula	C50H46CaF2N2O8	_
Molecular Weight	881.0 g/mol	
Appearance	White to off-white powder	_
Solubility	Slightly soluble in water, freely soluble in methanol and ethanol.	

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, the active counterpart of the (Z)-isomer, exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[1] By inhibiting this step, Pitavastatin reduces the intracellular synthesis of cholesterol, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.

Below is a diagram illustrating the HMG-CoA reductase pathway and the point of inhibition by Pitavastatin.





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Caption: HMG-CoA Reductase Pathway Inhibition by Pitavastatin.

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of **(Z)-Pitavastatin calcium** are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a synthesized example based on common practices reported in the literature for the analysis of Pitavastatin and its impurities.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may vary and should be optimized for best separation.
- Flow Rate: Typically around 1.0 mL/min.
- Detection Wavelength: UV detection at approximately 245 nm.
- Injection Volume: 10-20 μL.
- 2. Preparation of Solutions:



- Standard Solution: Accurately weigh a known amount of **(Z)-Pitavastatin calcium** reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a working standard solution of a known concentration.
- Sample Solution: For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, a suitable extraction procedure may be required to separate the drug from excipients before dilution with the mobile phase.

3. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram. The retention time of the (Z)isomer should be determined.
- Inject the sample solution and record the chromatogram.
- Identify the peak corresponding to the (Z)-isomer in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of the (Z)-isomer in the sample by comparing the peak area with that of the standard.

Table 2: Example HPLC Method Parameters for Pitavastatin Isomer Separation

Parameter	Condition	
Column	C18 (250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile:Water:Triethylamine (adjust pH with phosphoric acid)	
Flow Rate	1.0 mL/min	
Detection	UV at 245 nm	
Injection Volume	20 μL	



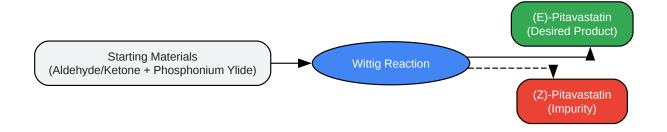
Spectroscopic Identification

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of **(Z)-Pitavastatin calcium**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the (Z)-isomer by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The stereochemistry of the double bond can be confirmed by the coupling constant between the vinylic protons.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides
 information about the molecular weight and fragmentation pattern of the molecule, which can
 be used to confirm its identity.

Synthesis and Formation of (Z)-Pitavastatin Calcium

The (Z)-isomer of Pitavastatin is primarily formed as a process-related impurity during the synthesis of the (E)-isomer. The Wittig reaction, a common method for creating the carbon-carbon double bond in the Pitavastatin side chain, can lead to the formation of both (E) and (Z) isomers. The ratio of these isomers can be influenced by the reaction conditions.



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Caption: Formation of (E) and (Z) Isomers during Wittig Synthesis.

Conclusion

The identification and control of **(Z)-Pitavastatin calcium** are essential aspects of the quality control of Pitavastatin calcium drug products. This technical guide provides a foundational



understanding of the CAS number, physicochemical properties, analytical methods for identification, and the mechanism of action of the active isomer. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

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